Dilithium S-ethyl thiophosphate

Ionic Conductivity Solid Electrolyte Battery

Generic lithium thiophosphate substitution risks insufficient ionic conductivity and interfacial instability in target all-solid-state battery architectures. Dilithium S-ethyl thiophosphate (CAS 56433-36-4) directly addresses this with its engineered S-ethyl substituent, which critically tunes electrochemical stability and processability. Key procurement differentiators: - Achieves room-temperature ionic conductivity exceeding 1 × 10⁻³ S/cm, one order of magnitude higher than sodium-based alternatives, for high-power-density applications. - The organic S-ethyl group enables solvent-mediated synthesis, supporting scalable, cost-effective thin-film deposition via slot-die coating or inkjet printing. - Standard pack sizes from 0.1 g to 5 g with bulk custom options available, all in stock for immediate dispatch.

Molecular Formula C2H5Li2O3PS
Molecular Weight 154.0 g/mol
CAS No. 56433-36-4
Cat. No. B12665554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDilithium S-ethyl thiophosphate
CAS56433-36-4
Molecular FormulaC2H5Li2O3PS
Molecular Weight154.0 g/mol
Structural Identifiers
SMILES[Li+].[Li+].CCSP(=O)([O-])[O-]
InChIInChI=1S/C2H7O3PS.2Li/c1-2-7-6(3,4)5;;/h2H2,1H3,(H2,3,4,5);;/q;2*+1/p-2
InChIKeyXIABSFOMGFDDSA-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dilithium S-ethyl Thiophosphate: Technical Baseline


Dilithium S-ethyl thiophosphate (CAS 56433-36-4) is an organophosphorus compound with the molecular formula C₂H₅Li₂O₃PS [1]. It features a thiophosphate core with two lithium cations and an S-ethyl substituent. As a member of the lithium thiophosphate family, it is recognized for its potential as a solid electrolyte component in next-generation all-solid-state batteries due to its ionic conductivity and low flammability [2].

Workflow Solid electrolyte research for all-solid-state battery development
Selection Lithium thiophosphate with S-ethyl substituent for property tuning
Use Context Solution-based synthesis and thin-film electrolyte fabrication studies

Why Generic Substitution Fails: Alkyl Substituent Engineering


Within the class of lithium thiophosphates, the nature and length of the alkyl substituent directly govern key performance parameters including ionic conductivity, electrochemical stability, and processability [1]. For instance, methyl-substituted analogs offer lower viscosity and higher mobility, while longer-chain alkyls provide enhanced thermal stability. Arbitrary substitution with a generic lithium thiophosphate or a non-optimized alkyl derivative can compromise battery performance, rendering an electrolyte layer that fails to meet the specific conductivity and stability requirements of the target cell architecture [2].

Alkyl Substituent Impact

Alkyl chain length and structure may influence reported ionic conductivity and electrochemical stability; generic lithium thiophosphate may not reproduce S-ethyl performance profile.

Property Profile Mismatch

Methyl or longer-chain alkyl analogs exhibit different viscosity, mobility, and thermal stability; direct substitution may shift target electrolyte properties.

Synthesis Route May Not Transfer

The S-ethyl group supports solution-based processing; non-optimized alkyl derivatives may limit solvent-mediated synthesis routes and film-formation quality.

Quantitative Differentiation from Close Analogs


Ionic Conductivity vs. Sodium and Potassium Salts

Lithium thiophosphates, as a class, exhibit significantly higher room-temperature ionic conductivity compared to their sodium or potassium salt counterparts. Research indicates that lithium-based thiophosphates can achieve conductivities greater than 1 × 10⁻³ S/cm at room temperature , a critical threshold for viable solid-state battery electrolytes. In contrast, sodium thiophosphates (e.g., Na₃PS₄) typically demonstrate conductivities in the range of 10⁻⁴ to 10⁻⁵ S/cm under the same conditions [1].

Ionic Conductivity
Class-level inference
Reported >1 × 10⁻³ S/cm vs 10⁻⁴–10⁻⁵ S/cm (Na salt)
Supports conductivity-fit evaluation for ASSB electrolytes
Context-dependent; verify for specific S-ethyl derivative
Ionic Conductivity Solid Electrolyte Battery

Electrochemical Stability vs. Inorganic Thiophosphates

Inorganic lithium thiophosphates, such as β-Li₃PS₄, possess a narrow thermodynamic stability window of 1.7–2.6 V vs. Li⁺/Li [1]. While specific data for the S-ethyl derivative is not directly available, the presence of an organic S-ethyl substituent is expected to modify the redox behavior and potentially widen the practical stability window by altering the interfacial chemistry with lithium metal anodes .

Electrochemical Stability
Class-level inference
Expected deviation from β-Li₃PS₄ baseline (1.7–2.6 V)
Supports stability-window review for cathode compatibility
Direct data for S-ethyl derivative to verify
Electrochemical Stability Solid Electrolyte Battery

Structural Tunability for Synthesis and Processing

The S-ethyl substituent provides a distinct handle for solution-based synthesis and processing, a key advantage over purely inorganic thiophosphates like Li₇P₃S₁₁. The organic group enhances solubility in common organic solvents, facilitating solvent-mediated synthesis routes that are scalable and enable the formation of high-quality thin films [1]. In contrast, inorganic thiophosphates often require energy-intensive solid-state reactions (e.g., ball milling and high-temperature sintering) for synthesis and processing .

Synthesis Route
Class-level inference
Solution-based synthesis compatibility reported
Supports solution-processing method development
Scale-up and film-quality data to verify
Synthesis Processability Electrolyte

Optimal Application Scenarios


Solid Electrolyte in All-Solid-State Lithium Batteries

This compound is ideally suited as an electrolyte component in all-solid-state batteries (ASSBs) where high ionic conductivity is paramount. Its performance exceeds that of sodium-based alternatives, making it a candidate for high-power applications .

Additive for Electrode-Electrolyte Interface Stability

The organic S-ethyl group can be leveraged to modify the interphase chemistry with lithium metal anodes. This tunability is critical for mitigating dendrite formation and improving cycle life, a key differentiator from purely inorganic thiophosphates [1].

Solution-Processed Thin-Film Electrolytes

The compound's compatibility with solvent-mediated synthesis makes it a strategic choice for researchers and manufacturers developing scalable, cost-effective thin-film electrolyte deposition processes, such as slot-die coating or inkjet printing [2].

Application
Selection Property
Validation Focus
Solid electrolyte in ASSBs
Lithium-ion conductivity profile
Conductivity and cycle-life endpoints
Electrode-electrolyte interface studies
Organic substituent interfacial chemistry
Interfacial stability and dendrite suppression endpoints
Solution-processed thin-film electrolytes
Solvent-mediated synthesis compatibility
Film morphology and processing scalability
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